Artocarpin is a prenylated flavonoid isolated from the leaves of the Artocarpus altilis tree (also known as the breadfruit tree). [, ] This compound belongs to a class of naturally occurring organic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties.
The molecular structure of Artocarpin has been elucidated using spectroscopic techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS), and 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] These techniques allow for the determination of the compound's molecular weight, the arrangement of atoms within the molecule, and the types of chemical bonds present.
One study investigated the antidiabetic activity of Artocarpin, specifically its ability to inhibit the enzyme α-glucosidase. [] Kinetic studies using the Lineweaver-Burk method revealed that Artocarpin acts as a non-competitive inhibitor of α-glucosidase. [] This means that it binds to a site on the enzyme other than the active site, altering the enzyme's shape and reducing its catalytic efficiency.
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